A Technical Guide to the Physicochemical Properties of 5-Fluoro-1-methylindole
A Technical Guide to the Physicochemical Properties of 5-Fluoro-1-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-methylindole is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many novel small molecules, a comprehensive, publicly available dataset of its physicochemical properties is not yet fully established. This technical guide serves as a foundational resource for researchers, providing known identifiers, safety information, and a detailed framework for the experimental determination and prediction of its core physicochemical properties. By synthesizing available data for structurally related compounds, this document offers expert insights into the expected characteristics of 5-Fluoro-1-methylindole and outlines the methodologies required for its full characterization.
Introduction and Molecular Identity
5-Fluoro-1-methylindole belongs to the indole family, a core scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position and a methyl group on the indole nitrogen significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for drug design and chemical synthesis. This guide addresses the current knowledge gap regarding its specific physicochemical parameters.
Molecular Structure:
Caption: Molecular structure of 5-Fluoro-1-methylindole.
Core Identifiers:
| Property | Value | Source |
| CAS Number | 116176-92-2 | [1] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.16 g/mol | [1] |
| Synonyms | 5-Fluoro-1-methyl-1H-indole | [1] |
Known and Predicted Physicochemical Properties
| Property | Experimental Value | Predicted Value / Comments |
| Melting Point (°C) | Not Available | Expected to be a low-melting solid or a liquid at room temperature. For comparison, 1-methylindole is a liquid. The introduction of fluorine may increase the melting point due to altered crystal packing. |
| Boiling Point (°C) | Not Available | Predicted to be lower than non-fluorinated analogs due to reduced polarizability, though this can be offset by changes in dipole moment. |
| Solubility | Not Available | Expected to be soluble in common organic solvents like chloroform, methanol, ethyl acetate, and acetone.[2] Solubility in water is predicted to be low, a common characteristic of indole derivatives.[1] |
| pKa | Not Available | The indole nitrogen is non-basic due to the delocalization of the lone pair into the aromatic system. N-methylation further removes any potential for protonation at this position. |
| LogP (Octanol/Water) | Not Available | The presence of the fluorine atom is expected to increase lipophilicity compared to 1-methylindole. A calculated LogP would likely fall in the range of 2.5-3.5. |
Spectroscopic Characterization
While a comprehensive set of published spectra for 5-Fluoro-1-methylindole is not available, this section outlines the expected spectroscopic features based on its structure and data from related compounds. This serves as a guide for the characterization of newly synthesized material. A reference to a GC-MS spectrum is available in the PubChem database.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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N-CH₃ Singlet: A sharp singlet is expected around 3.7-3.9 ppm.
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Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 6.5-7.5 ppm). The fluorine atom at the 5-position will introduce splitting patterns (coupling constants) for the adjacent protons at the 4 and 6 positions. The proton at the 2-position will likely appear as a doublet, coupled to the proton at the 3-position. The proton at the 3-position will also be a doublet.
¹³C NMR:
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N-CH₃ Carbon: A signal is expected around 30-35 ppm.
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Aromatic Carbons: The carbons of the indole ring will resonate in the range of 100-140 ppm. The carbon directly bonded to the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR:
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A single resonance is expected, with its chemical shift influenced by the electronic environment of the indole ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic, N-CH₃): ~2850-2950 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-N stretching: ~1300-1350 cm⁻¹
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C-F stretching: A strong absorption band is expected in the range of 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 149.16. The presence of a single fluorine atom will result in a characteristic isotopic pattern.
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Fragmentation: Common fragmentation pathways for indoles include the loss of the N-methyl group and cleavage of the pyrrole ring.
Experimental Protocols for Physicochemical Characterization
For researchers synthesizing or working with 5-Fluoro-1-methylindole, the following standard protocols are recommended for its definitive characterization.
Determination of Melting Point
Methodology: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality: DSC is the preferred method over traditional melting point apparatus as it provides more accurate and reproducible data, and can also reveal other thermal events such as polymorphic transitions.
Determination of Solubility
Methodology: Isothermal Shake-Flask Method
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System Preparation: Add an excess amount of 5-Fluoro-1-methylindole to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: Centrifuge or filter the suspension to remove undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.
Workflow for Solubility Determination:
Caption: Workflow for solubility determination.
Stability and Reactivity
Based on the available Safety Data Sheet (SDS) and general chemical principles for indoles, the following stability and reactivity profile can be anticipated.[1]
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Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure, protected from light).
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Incompatibilities: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react with the electron-rich indole ring.[1]
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Hazardous Decomposition: Combustion may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen fluoride.
Safety and Handling
While specific toxicity data for 5-Fluoro-1-methylindole is limited, it is prudent to handle it with the care afforded to all novel chemical entities.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
5-Fluoro-1-methylindole represents a potentially valuable building block in chemical and pharmaceutical research. This guide has consolidated the currently known information and provided a scientifically grounded framework for its further investigation. By outlining the expected physicochemical properties and the experimental methodologies for their determination, this document aims to empower researchers to confidently work with and characterize this compound, thereby accelerating its potential applications.
References
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Capot Chemical Co., Ltd. MSDS of 5-Fluoro-1-methylindole. (2014). [Link]
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PubChem. 5-Fluoro-1-methylindole. [Link]
